molecular formula C10H6 B1207667 1,4-Diethynylbenzene CAS No. 935-14-8

1,4-Diethynylbenzene

Cat. No. B1207667
CAS RN: 935-14-8
M. Wt: 126.15 g/mol
InChI Key: MVLGANVFCMOJHR-UHFFFAOYSA-N
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Description

1,4-Diethynylbenzene is a chemical compound with the molecular formula C10H6 . It has a molecular weight of 126.1546 .


Synthesis Analysis

A series of poly(multidimethylsiloxane-1,4-ethynylenephenyleneethynylene)s were synthesized by condensation reactions of 1,4-diethynylbenzene magnesium reagents with various α,ω-dichlorodimethylsiloxanes . Another study reported the synthesis of 1,4-diethynylbenzene through heating 2-nitro-1,4-bis(1,3,3-trimethylindolin-2-ylideneacetyl)benzene with POCl3 followed by treatment with an aqueous solution of NaOH .


Molecular Structure Analysis

The molecular structure of 1,4-Diethynylbenzene is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The polymerization of 1,4-diethynylbenzene was studied on a Cu(111) surface using scanning tunneling microscopy (STM) under ultra-high vacuum conditions. Thermal activation yielded disordered covalent networks, where distinct basic structural motifs indicate different coupling reactions .


Physical And Chemical Properties Analysis

1,4-Diethynylbenzene has a molecular weight of 126.15 . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

1,4-Diethynylbenzene may cause an allergic skin reaction and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, wear protective gloves/clothing/eye protection/face protection, and wash with plenty of soap and water in case of skin contact .

properties

IUPAC Name

1,4-diethynylbenzene
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InChI

InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLGANVFCMOJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26713-43-9
Record name Benzene, 1,4-diethynyl-, homopolymer
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DSSTOX Substance ID

DTXSID40918397
Record name 1,4-Diethynylbenzene
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Molecular Weight

126.15 g/mol
Source PubChem
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Product Name

1,4-Diethynylbenzene

CAS RN

935-14-8, 30700-96-0
Record name 1,4-Diethynylbenzene
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Record name Benzene, 1,4-diethynyl-
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Record name Benzene, diethynyl-
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Record name Benzene, diethynyl-
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Record name 1,4-Diethynylbenzene
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Record name 1,4-Diethynylbenzene
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Synthesis routes and methods I

Procedure details

Firstly, a mixture of 1,4-diiodobenzene (4 g, 12.1 mmol), PdCl2(PPh3)2 (340 mg, 0.484 mmol) and CuI (92.4 mg, 0.484 mmol), was added with dist. THF (20 mL), dist. Et3N (60 mL) and trimethylsilylacetylene (3.77 mL, 26.7 mmol). The resultant mixture was stirred under a nitrogen atmosphere at 80° C. for 22 hours to obtain a reaction mixture. Then, the reaction mixture was diluted with CH2Cl2. After that, an organic layer was washed with sat. NaCl, and dried with MgSO4. The dried organic layer was filtered and concentrated to obtain a crude product. The obtained crude product was separated and purified by silica gel column chromatography (hexane/EtOAc=10/1) to obtain 1,4-diethynylbenzene.
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4 g
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340 mg
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Synthesis routes and methods II

Procedure details

Subsequently, the obtained 1,4-bis(trimethylsilylethynyl)benzene (500 mg, 1.85 mmol) was added with dist. CH2Cl2 (15 mL), dist. MeOH (3 mL) and an aqueous solution of potassium hydroxide (KOH) (0.4 mL) of 50% by mass. The resultant mixture was stirred under a nitrogen atmosphere at room temperature for 18 hours to obtain a reaction mixture. Then, the reaction mixture was diluted with CH2Cl2. After that, an organic layer was washed with sat. NaCl, and dried with MgSO4. The dried organic layer was filtered and concentrated to obtain a crude product. Subsequently, the obtained crude product was separated and purified by silica gel column chromatography (hexane/EtOAc=20/1) to obtain 1,4-diethynylbenzene (147 mg, 63% yield (in two steps)).
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500 mg
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3 mL
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0.4 mL
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Synthesis routes and methods III

Procedure details

A copolymer prepolymer of diphenylbutadiyne and p-diethynylbenzene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 63 parts of diphenylbutadiyne, 2 parts of diethynylbenzene, 600 parts of benzene, and 2 parts of chlorobenzene. After heating to reflux, 2 parts of a catalyst mixture prepared by mixing 2 parts of nickel acetylacetonate and 4 parts of triphenylphosphine in 20 parts of benzene were added. After 1 hour, an additional 10 parts of diethynylbenzene was added. After 2 hours, 10 parts of diethynylbenzene and 2 parts of catalyst solution were added. After 3 hours, 20 parts of diethynylbenzene and 4 parts of catalyst solution were added. After a total reaction period of 7 hours, gas-liquid chromatographic analysis of the reaction mixture showed that 10% of each of the monomeric components remained. The solution was added to 5 times its volume of methanol, and 77 parts of the copolymer was precipitated. It had an acetylene content of 8.4% and an aromatic to olefin hydrogen ratio of 8:1.
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Synthesis routes and methods IV

Procedure details

In a 2 liter-volume four-necked flask having the same equipments as used in 1) above were charged 100 g of 1,4-bis(1,2-dibromoethyl)benzene, 103 g of potassium t-butoxide and 1 liter of t-butyl alcohol, and the mixture was stirred taking care not to rapidly raise the temperature by cooling on an ice bath. The stirring was continued while gradually elevating the temperature finally to a refluxing temperature, at which stirring was conducted for 1.5 hours. The reaction mixture was poured into 6 liters of ice-water, and the thus formed precipitate was filtered by suction. Purification by sublimation (60°±3° C., 1 to 2 mmHg) gave 22.4 g of crystals of p-diethynylbenzene ##STR8## having a melting point of 96.5° C.
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100 g
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103 g
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1 L
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ice water
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6 L
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Synthesis routes and methods V

Procedure details

One gram of the catalyst used in Run No. 3 of Example 4 was mixed with 11.1 g. of quartz, and the mixture was charged to a tubular quartz reactor unit, as in Example 2. Following generally the procedure of Example 3, m-diacetylbenzene was passed through the tubular reactor at 650° C., 10.0 Torr total pressure, 9.1 Torr partial pressure of the diacetylbenzene and a contact time of 0.0041 second for 10 minutes on stream. The selectivity for the formation of m-diethynylbenzene and the total fractional conversion were 0.66 and 0.16, respectively. The other products in the reaction mixture besides diethynylbenzene and water were m-ethynylacetophenone, acetophenone, methylacetophenone, m-isopropenylacetophenone and m-vinylacetophenone. Based on additional runs, it was found that product distribution depended considerably on the contact time. Comparable results were obtained in the conversion of p-diacetylbenzene to p-diethynylbenzene following the procedure of this example.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diethynylbenzene
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1,4-Diethynylbenzene
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1,4-Diethynylbenzene
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1,4-Diethynylbenzene
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Reactant of Route 6
Reactant of Route 6
1,4-Diethynylbenzene

Q & A

Q1: What is the molecular formula and weight of 1,4-diethynylbenzene?

A1: 1,4-Diethynylbenzene has the molecular formula C10H6 and a molecular weight of 126.15 g/mol.

Q2: What are the key spectroscopic characteristics of 1,4-diethynylbenzene?

A2: 1,4-Diethynylbenzene exhibits characteristic spectroscopic features in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy:

    Q3: What is the thermal stability of 1,4-diethynylbenzene?

    A3: 1,4-Diethynylbenzene exhibits good thermal stability, with a decomposition temperature above 450°C. []

    Q4: Can 1,4-diethynylbenzene be polymerized?

    A5: Yes, 1,4-diethynylbenzene is a valuable monomer for polymerization reactions. It can undergo both oxidative polymerization and addition polymerization. [, , ] For example, the oxidative polymerization of 1,4-diethynylbenzene within the channels of Cu-functionalized mesoporous MCM-41 silica catalyst produces a conducting polymer. []

    Q5: What are the advantages of using 1,4-diethynylbenzene in polymerization reactions?

    A5: 1,4-diethynylbenzene offers several advantages as a monomer:

      Q6: How is 1,4-diethynylbenzene used in the synthesis of conjugated polymers?

      A7: 1,4-Diethynylbenzene serves as a key monomer in the synthesis of conjugated polymers through various polymerization techniques. [, , , , , , , , ] For instance, Nickel(0)-catalyzed cycloaddition copolymerization of 1,4-diethynylbenzene with isocyanates leads to the formation of poly(2-pyridone)s. [] Furthermore, polymers containing aromatic rings and selenium in the backbone were synthesized via the addition polymerization of 1,4-benzenediselenol to 1,4-diethynylbenzene. [, ]

      Q7: Have computational methods been used to study 1,4-diethynylbenzene and its derivatives?

      A8: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and Molecular Mechanics, are valuable tools for studying the properties and reactivity of 1,4-diethynylbenzene and its derivatives. [, , , ] These methods provide insights into electronic structures, reaction mechanisms, and intermolecular interactions. For example, DFT calculations revealed that in diruthenium half-sandwich complexes bridged by 1,4-diethynylbenzene, there is limited bridge-mediated electronic interaction between the electron-rich and electron-poor fragments. []

      Q8: How do structural modifications of 1,4-diethynylbenzene impact the properties of its derivatives and polymers?

      A8: Structural modifications of 1,4-diethynylbenzene, particularly the introduction of substituents on the aromatic ring, significantly influence the properties of the resulting derivatives and polymers:

        Q9: What factors can affect the stability of 1,4-diethynylbenzene and its derivatives?

        A9: The stability of 1,4-diethynylbenzene and its derivatives can be influenced by:

          Q10: What are some potential applications of 1,4-diethynylbenzene and its derivatives?

          A10: 1,4-Diethynylbenzene and its derivatives hold promise for various applications:

          • Organic Electronics: Conjugated polymers derived from 1,4-diethynylbenzene are explored as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). [, ]
          • Sensors: The sensitivity of the electronic properties of 1,4-diethynylbenzene derivatives to their chemical environment makes them attractive for sensing applications. []
          • Porous Materials: 1,4-Diethynylbenzene is employed as a building block in the synthesis of porous organic polymers, which have potential applications in gas storage, separation, and catalysis. [, ]

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